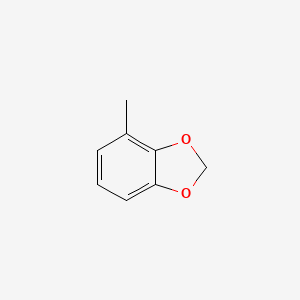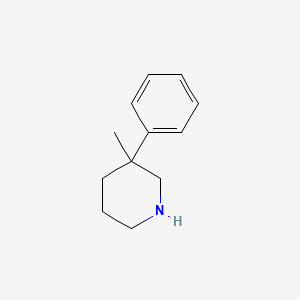
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt is a synthetic compound with a complex structure. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes an imidazole ring, an undecyl chain, and an ethanol group, further modified by dimethylacrylate alkylation and disodium salt formation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol involves multiple steps. The initial step typically includes the formation of the imidazole ring, followed by the introduction of the undecyl chain and the ethanol group. The dimethylacrylate alkylation is then performed under controlled conditions to achieve the desired modification. The final step involves the formation of the disodium salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include imidazole, undecyl bromide, ethanol, dimethylacrylate, and sodium hydroxide .
化学反応の分析
Types of Reactions
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the imidazole ring .
科学的研究の応用
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The undecyl chain and ethanol group contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The dimethylacrylate alkylation further modifies the compound’s properties, potentially affecting its binding affinity and specificity .
類似化合物との比較
Similar Compounds
Lauryl hydroxyethyl imidazoline: Similar structure but lacks the dimethylacrylate alkylation.
1-Hydroxyethyl-2-undecylimidazoline: Another imidazole derivative with a similar undecyl chain and ethanol group.
Uniqueness
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt is unique due to its specific modifications, including the dimethylacrylate alkylation and disodium salt formation. These modifications enhance its solubility, stability, and potential biological activities, distinguishing it from other similar compounds .
特性
CAS番号 |
68610-43-5 |
|---|---|
分子式 |
C22H40N2Na2O6 |
分子量 |
474.5 g/mol |
IUPAC名 |
disodium;3-[3-[2-(2-carboxylatoethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate;hydroxide |
InChI |
InChI=1S/C22H40N2O5.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-23(14-12-21(25)26)15-16-24(20)17-19-29-18-13-22(27)28;;;/h2-19H2,1H3,(H-,25,26,27,28);;;1H2/q;2*+1;/p-2 |
InChIキー |
IBWLYMKHAOTBDH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
正規SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
| 68610-43-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4,4'-propylidenebis[2-methoxyphenol]](/img/structure/B1620319.png)
![[(o-Bromophenoxy)methyl]oxirane](/img/structure/B1620321.png)






![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1620333.png)
